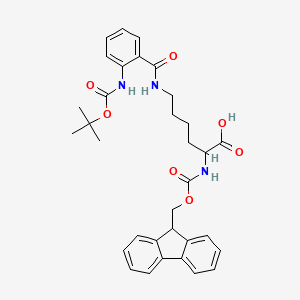

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH

Beschreibung

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is a dual-protected amino acid derivative designed for peptide synthesis. The compound features two orthogonal protecting groups: tert-butoxycarbonyl (Boc) on the 2-aminobenzoic acid (2Abz) moiety and 9-fluorenylmethyloxycarbonyl (Fmoc) on the lysine (Lys) residue. This configuration allows sequential deprotection under acidic (Boc) and basic (Fmoc) conditions, enabling precise control during solid-phase peptide synthesis (SPPS).

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUROGAFZBBJCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH“ beinhaltet typischerweise den Schutz der Amino- und Carboxylgruppen von Lysin. Die Boc-(tert-Butyloxycarbonyl)-Gruppe wird zum Schutz der Aminogruppe verwendet, während die Fmoc-(9-Fluorenylmethyloxycarbonyl)-Gruppe zum Schutz der Carboxylgruppe verwendet wird. Die Synthese kann mehrere Schritte umfassen, darunter:

- Schutz der Aminogruppe mit Boc.

- Schutz der Carboxylgruppe mit Fmoc.

- Kopplungsreaktionen zur Anlagerung der 2Abz-Gruppe.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft automatisierte Peptidsynthesizer, die die sich wiederholenden Schritte der Schutzgruppen Einführung, Entfernung und Kopplung effizient bewältigen können.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

„Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH“ wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Baustein in der Peptidsynthese.

Biologie: In der Untersuchung von Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen.

Medizin: Potenzieller Einsatz in der Arzneimittelentwicklung und bei therapeutischen Peptiden.

Industrie: Einsatz bei der Herstellung von synthetischen Peptiden für Forschungs- und kommerzielle Zwecke.

5. Wirkmechanismus

Der Wirkmechanismus von „Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH“ hängt von seiner spezifischen Anwendung ab. In der Peptidsynthese wirkt es als geschütztes Aminosäurederivat, das selektive Entschützungs- und Kopplungsreaktionen ermöglicht. Die beteiligten molekularen Ziele und Wege sind spezifisch für die untersuchten Peptide oder Proteine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is extensively used in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides through repetitive cycles of deprotection and coupling. The presence of the 2Abz moiety can improve the stability and bioactivity of synthesized peptides.

Table 1: Comparison of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-Lys(Fmoc)-OH | Another lysine derivative | Different protective group arrangement |

| Fmoc-Lys(Boc)-OH | Similar compound with reversed protection groups | Alternative protection strategies |

| Boc-2Abz-Lys-OH | Related compound without Fmoc group | Simplified structure affecting reactivity |

| Fmoc-L-Lys(Boc-Aoa)-OH | Derivative suitable for conjugating aldehydes | Contains aminoxyacetyl modification |

Drug Development

The unique structural features of Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH enable researchers to design novel therapeutics, particularly in oncology and immunology. Compounds synthesized using this building block have shown potential as enzyme inhibitors and receptor modulators.

Case Study: Anti-Cancer Applications

Research has demonstrated that peptides synthesized with this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the lysine residue can significantly alter the peptides' efficacy against breast cancer cells, showcasing its potential in targeted cancer therapies .

Bioconjugation

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is utilized in bioconjugation techniques, which facilitate the attachment of biomolecules to drugs or imaging agents. This application enhances the specificity and efficacy of therapeutic agents.

Example Applications:

- Targeted Drug Delivery : Enhancements in drug specificity through conjugation with antibodies or other targeting moieties.

- Imaging Agents : Development of compounds that can be tracked within biological systems for diagnostic purposes.

Protein Engineering

In protein engineering, Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH plays a vital role in modifying proteins to improve their stability and activity. This is particularly important for biopharmaceutical applications where protein stability is crucial for therapeutic effectiveness.

Insights from Research

Studies indicate that peptides containing this compound can enhance protein-protein interactions and modulate enzyme activities, leading to improved therapeutic outcomes .

Wirkmechanismus

The mechanism of action of “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved would be specific to the peptides or proteins being studied.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Lys(Boc)-OH

- Structure: Fmoc-Lys(Boc)-OH (CAS 71989-26-9) employs Fmoc on the α-amino group and Boc on the ε-amino group of lysine.

- Molecular Formula : C₂₆H₃₂N₂O₆ (MW 468.5) .

- Applications : Widely used in SPPS for branched peptides or cyclic structures.

- Solubility: ≥4.69 mg/mL in water, ≥100.8 mg/mL in DMSO, and ≥51 mg/mL in ethanol, facilitating versatile solvent compatibility .

- Key Difference : Unlike Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH, this compound lacks the 2Abz moiety, which may influence steric hindrance and coupling efficiency in peptide chains .

Fmoc-D-Lys(Boc)-OH

- Structure : D-isomer of Fmoc-Lys(Boc)-OH (CAS 92122-45-7).

- Molecular Formula : C₂₆H₃₂N₂O₆ (MW 468.5) .

- Applications: Used to introduce D-amino acids into peptides, enhancing metabolic stability or altering bioactivity.

- Key Difference : Stereochemistry at the α-carbon affects peptide folding and receptor interactions, offering a distinct advantage over the DL-mixture in Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH .

Boc-Lys(Cbz)-OH

- Structure: Boc on the α-amino group and carbobenzoxy (Cbz) on the ε-amino group of lysine.

- Applications: Used in synthesizing cyclic dipeptides with gelation properties (minimum gelation concentration 1–5% w/v). Self-assembles into nanofibers driven by hydrogen bonding (in toluene) or π-π stacking (in alcohols) .

- Key Difference: Cbz, removed via hydrogenolysis, contrasts with Fmoc’s base-labile deprotection. This makes Boc-Lys(Cbz)-OH less compatible with Fmoc-based SPPS workflows .

Z-Lys(Boc)-OH

- Structure: Benzyloxycarbonyl (Z) on the α-amino group and Boc on the ε-amino group (CAS 2389-60-8).

- Molecular Formula : C₁₉H₂₈N₂O₆ (MW 380.44) .

- Key Difference : Z group stability under acidic conditions contrasts with Fmoc’s base sensitivity, making Z-Lys(Boc)-OH unsuitable for orthogonal strategies requiring mild deprotection .

Fmoc-Agp(Boc)₂-OH

Alloc-Protected Analogs (e.g., Fmoc-Dab(Alloc)-OH)

- Structure: Fmoc on α-amino and allyloxycarbonyl (Alloc) on side-chain amines (e.g., CAS 204316-32-5) .

- Applications : Alloc is removed via Pd-catalyzed deprotection, enabling orthogonal strategies in complex syntheses.

- Key Difference : Alloc’s mild deprotection (e.g., using PhSiH₃/Pd) contrasts with Boc’s acid sensitivity, offering compatibility with acid-labile residues .

Comparative Data Table

Biologische Aktivität

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is a synthetic amino acid derivative primarily utilized in peptide synthesis and biological research. Its unique structure, incorporating protective groups (Boc and Fmoc) and a 2Abz moiety, enhances its utility in various applications, including drug development and the study of protein interactions. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure

- Molecular Formula : C26H32N2O6

- Structural Features :

- Boc Group : Protects the amino group.

- Fmoc Group : Protects the carboxyl group.

- 2Abz Moiety : Contributes to the compound's reactivity and specificity in peptide synthesis.

Synthesis Overview

The synthesis of Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH involves several key steps:

- Protection of Functional Groups :

- The amino group is protected with the Boc group.

- The carboxyl group is protected with the Fmoc group.

- Coupling Reactions :

- The 2Abz group is coupled to the lysine derivative using common coupling reagents such as EDC or DCC in the presence of HOBt or HOAt .

The biological activity of Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is largely dependent on its application in peptide synthesis. As a protected amino acid derivative, it facilitates selective deprotection and coupling reactions, allowing for the construction of complex peptides that can interact with various biological targets .

Applications in Research

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH has been employed in multiple research domains:

- Peptide Synthesis : It serves as a building block for peptides used in biological assays.

- Drug Development : Its derivatives are explored for therapeutic applications, particularly in cancer treatment .

- Protein Engineering : Used to modify proteins for enhanced functionality, aiding in enzyme production and other industrial applications .

Cytotoxic Effects

Recent studies have demonstrated that peptides synthesized using Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to peptide sequences incorporating lysine derivatives have shown significant cytotoxicity against breast cancer cell lines MDA-MB-468 and MDA-MB-231, with IC50 values as low as 5 µM .

Antimicrobial Activity

Research on cyclic peptides derived from similar lysine derivatives indicates potential antimicrobial properties. For example, lactoferrin-derived peptides have been shown to possess strong antimicrobial activity against E. coli, with structural modifications enhancing this effect . The mechanism often involves membrane disruption and leakage, which could be a pathway explored with Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH derivatives.

Comparative Analysis

A comparison of Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH with similar compounds highlights its unique properties:

| Compound | Protective Groups | Unique Features |

|---|---|---|

| Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH | Boc, Fmoc | 2Abz moiety enhances reactivity |

| Boc-Lys(Fmoc)-OH | Boc, Fmoc | Standard lysine derivative |

| Fmoc-Lys(Boc)-OH | Fmoc, Boc | Reversed protective groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.